molecular formula C14H27BrO6 B606398 Bromo-PEG4-CH2CO2tBu CAS No. 1807505-29-8

Bromo-PEG4-CH2CO2tBu

Cat. No.: B606398
CAS No.: 1807505-29-8
M. Wt: 371.27
InChI Key: PELYBQFWTCXTNW-UHFFFAOYSA-N
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Description

Bromo-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The PEG spacer is typically introduced through a reaction with a PEGylated alcohol, followed by bromination and esterification reactions to introduce the bromide and t-butyl groups, respectively .

Industrial Production Methods

Industrial production of Bromo-PEG4-CH2CO2tBu involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG4-CH2CO2tBu primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group .

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Bromo-PEG4-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophileThe t-butyl protected carboxyl group can be deprotected under acidic conditions to yield a free carboxyl group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-PEG4-CH2CO2tBu is unique due to its specific PEG chain length (PEG4), which provides an optimal balance between solubility and reactivity. The presence of both a bromide group and a t-butyl protected carboxyl group allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYBQFWTCXTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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